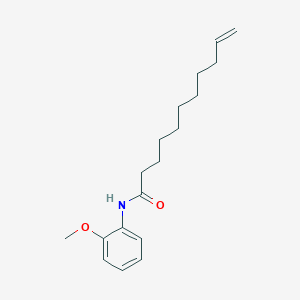
10-Undecenamide, N-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenamide, N-(2-methoxyphenyl)- is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, making it a promising candidate for various research studies. We will also explore the future directions for research on this compound.
Mecanismo De Acción
The exact mechanism of action of 10-Undecenamide, N-(2-methoxyphenyl)- is not fully understood. However, studies have shown that it may work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
10-Undecenamide, N-(2-methoxyphenyl)- has been shown to have unique biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the production of certain inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Undecenamide, N-(2-methoxyphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a reliable compound for use in experiments. One limitation is that it may not be effective against all types of bacteria and fungi, and further research is needed to determine its efficacy against different strains.
Direcciones Futuras
There are many potential future directions for research on 10-Undecenamide, N-(2-methoxyphenyl)-. One area of interest is its potential use in the development of new antimicrobial agents. Further research is needed to determine its efficacy against different strains of bacteria and fungi, as well as its potential toxicity in vivo. Another area of interest is its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to determine its mechanism of action and efficacy in vivo. Overall, 10-Undecenamide, N-(2-methoxyphenyl)- is a promising compound for future scientific research.
Métodos De Síntesis
10-Undecenamide, N-(2-methoxyphenyl)- can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The second step involves the reaction of 2-methoxyphenylacetyl chloride with 10-undecen-1-amine to form 10-Undecenamide, N-(2-methoxyphenyl)-. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
10-Undecenamide, N-(2-methoxyphenyl)- has been studied for its potential applications in various scientific research studies. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
76691-46-8 |
|---|---|
Nombre del producto |
10-Undecenamide, N-(2-methoxyphenyl)- |
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |
Clave InChI |
GDLMMSIWAXMZCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Otros números CAS |
76691-46-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



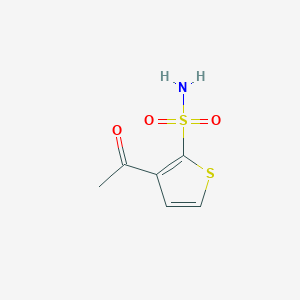

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
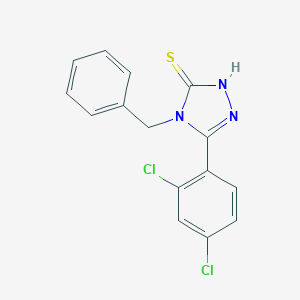
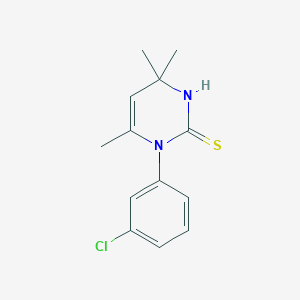
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
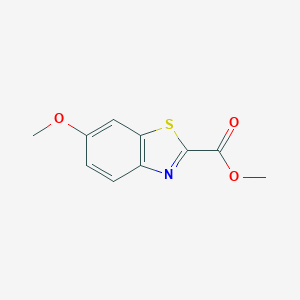
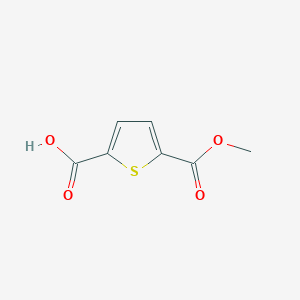
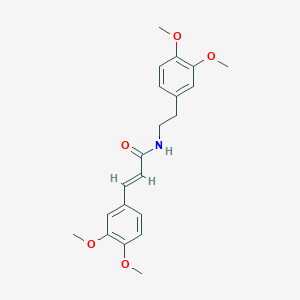
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)